2-Chloro-6-fluoro-5-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-fluoro-5-methylpyridin-3-amine is a heterocyclic aromatic amine with a pyridine ring substituted with chlorine, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-5-methylpyridin-3-amine typically involves the introduction of chlorine and fluorine atoms into a pyridine ring. One common method is the halogenation of 5-methylpyridin-3-amine using reagents such as N-chlorosuccinimide (NCS) and Selectfluor. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the halogenating agents .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow chemistry, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro-5-methylpyridin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-6-fluoro-5-methylpyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: The compound is used in the development of herbicides and insecticides due to its ability to interfere with biological pathways in pests.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-5-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-chloro-3-methylpyridine
- 2-Chloro-5-(trifluoromethyl)pyridin-3-amine
- 2-Fluoro-4-methylpyridine
Uniqueness
2-Chloro-6-fluoro-5-methylpyridin-3-amine is unique due to the specific arrangement of chlorine, fluorine, and methyl groups on the pyridine ring. This unique structure imparts distinct chemical properties, such as increased electron-withdrawing effects and steric hindrance, which can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C6H6ClFN2 |
---|---|
Molecular Weight |
160.58 g/mol |
IUPAC Name |
2-chloro-6-fluoro-5-methylpyridin-3-amine |
InChI |
InChI=1S/C6H6ClFN2/c1-3-2-4(9)5(7)10-6(3)8/h2H,9H2,1H3 |
InChI Key |
NGKDFVJBBDOVDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1F)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.